4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
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Overview
Description
4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, piperazine, and isothiazole derivatives. The synthesis may involve:
Step 1: Formation of 4-(4-fluorophenyl)piperazine through a nucleophilic substitution reaction between 4-fluoroaniline and piperazine.
Step 2: Coupling of 4-(4-fluorophenyl)piperazine with an isothiazole derivative to form the desired compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure, with the use of appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit or activate enzyme activity.
Modulate Receptor Function: Affect signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-phenylpiperazine-1-carbonyl)-N-methylisothiazole-3-carboxamide
- 4-amino-5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-N-methylisothiazole-3-carboxamide
Uniqueness
4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is unique due to the presence of the fluorine atom, which can influence its biological activity and chemical properties. The fluorine atom may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2S/c1-19-15(23)13-12(18)14(25-20-13)16(24)22-8-6-21(7-9-22)11-4-2-10(17)3-5-11/h2-5H,6-9,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNSDJQJKWCWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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